molecular formula C13H20N2O B8695082 3-Methoxy-4-(1-methylpiperidin-4-yl)aniline CAS No. 1025216-26-5

3-Methoxy-4-(1-methylpiperidin-4-yl)aniline

Cat. No. B8695082
Key on ui cas rn: 1025216-26-5
M. Wt: 220.31 g/mol
InChI Key: UEJUZUHEZCJWQJ-UHFFFAOYSA-N
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Patent
US08969336B2

Procedure details

To a mixture of benzyl [3-methoxy-4-(1-methylpiperidin-4-yl)phenyl]carbamate (Preparation Example 464) (1.26 g), ethanol (20 mL) and THF (10 mL), 5% palladium on carbon (0.38 g) was added and stirred overnight at room temperature under a hydrogen atmosphere at normal pressure. After filtration through celite, the filtrate was distilled off under reduced pressure to give 3-methoxy-4-(1-methylpiperidin-4-yl)aniline (0.80 g) as a light pink solid.
Name
benzyl [3-methoxy-4-(1-methylpiperidin-4-yl)phenyl]carbamate
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:16]C(=O)OCC2C=CC=CC=2)[CH:6]=[CH:7][C:8]=1[CH:9]1[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]1.C(O)C>[Pd].C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[CH:9]1[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]1)[NH2:16]

Inputs

Step One
Name
benzyl [3-methoxy-4-(1-methylpiperidin-4-yl)phenyl]carbamate
Quantity
1.26 g
Type
reactant
Smiles
COC=1C=C(C=CC1C1CCN(CC1)C)NC(OCC1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.38 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature under a hydrogen atmosphere at normal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
After filtration through celite
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(N)C=CC1C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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